molecular formula C12H17NSSi B14317783 2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole CAS No. 111981-96-5

2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole

Cat. No.: B14317783
CAS No.: 111981-96-5
M. Wt: 235.42 g/mol
InChI Key: VAAWAVWJXSYNHU-UHFFFAOYSA-N
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Description

2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole is an organic compound that features a benzothiazole ring substituted with a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole can be achieved through several methods. One common approach involves the treatment of ethyl bromoacetate with zinc, followed by reaction with chlorotrimethylsilane and subsequent reduction with lithium aluminum hydride or borane-tetrahydrofuran . Another method includes the hydroboration/oxidation or oxymercuration/demercuration of vinyltrimethylsilane .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of Grignard reagents and paraformaldehyde is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include chlorotrimethylsilane, lithium aluminum hydride, borane-tetrahydrofuran, and Grignard reagents . Reaction conditions vary but often involve controlled temperatures and specific catalysts to achieve desired products.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The trimethylsilyl group provides steric protection, allowing the compound to participate in selective reactions. The benzothiazole ring can interact with various enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole is unique due to its combination of a benzothiazole ring and a trimethylsilyl group. This combination provides both stability and reactivity, making it valuable in various chemical and industrial applications.

Properties

CAS No.

111981-96-5

Molecular Formula

C12H17NSSi

Molecular Weight

235.42 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)ethyl-trimethylsilane

InChI

InChI=1S/C12H17NSSi/c1-9(15(2,3)4)12-13-10-7-5-6-8-11(10)14-12/h5-9H,1-4H3

InChI Key

VAAWAVWJXSYNHU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2S1)[Si](C)(C)C

Origin of Product

United States

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